3-(Mercaptomethyl)benzoic acid

Übersicht

Beschreibung

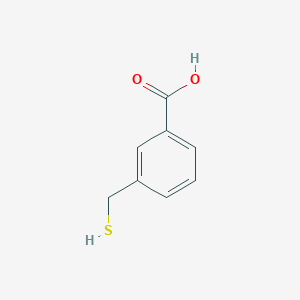

3-(Mercaptomethyl)benzoic acid is a chemical compound with the molecular formula C8H8O2S and a molecular weight of 168.21 . It is used for research purposes .

Molecular Structure Analysis

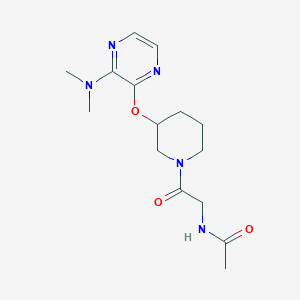

The molecular structure of 3-(Mercaptomethyl)benzoic acid consists of a benzoic acid group attached to a mercaptomethyl group . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

3-(Mercaptomethyl)benzoic acid has a predicted melting point of 95.88° C, a predicted boiling point of 346.3° C at 760 mmHg, a predicted density of 1.3 g/cm^3, and a predicted refractive index of n 20D 1.61 .Wissenschaftliche Forschungsanwendungen

Inhibition and Pharmacological Properties

- 3-(Mercaptomethyl)benzoic acid is used in the design and synthesis of potent inhibitors targeting glutamate carboxypeptidase II (GCPII). These inhibitors, including derivatives of 3-(mercaptomethyl)benzoic acid, have shown significant efficacy in models of neuropathic pain and have desirable pharmacological properties such as metabolic stability and oral availability in rats (Stoermer et al., 2012).

Synthetic Chemistry and Material Science Applications

- 3-(Mercaptomethyl)benzoic acid and its derivatives are utilized in synthetic chemistry, particularly in the formation of novel compounds with potential antibacterial activity. This includes the creation of ester/hybrid derivatives of 3-hydroxy benzoic acid, demonstrating the versatility of this compound in the development of new chemotherapeutic agents (Satpute et al., 2018).

- In material science, derivatives of 3-(mercaptomethyl)benzoic acid have been employed in the modification of magnetic silica surfaces, showcasing their application in the construction of multifunctional nanodevices with potential for sensing applications (Singh et al., 2016).

Biochemistry and Molecular Biology

- The compound is also relevant in biochemistry and molecular biology, where it forms part of the research into mechanisms of action at the molecular level. This includes studies on the interaction of substituted benzoic acid derivatives, such as 3-(mercaptomethyl)benzoic acid, with metallic substrates, providing insights into the catalytic reactions and interactions at the molecular level (Wang et al., 2017).

Wirkmechanismus

Target of Action

The primary target of 3-(Mercaptomethyl)benzoic acid is the Prostate-Specific Membrane Antigen (PSMA) , also known as Glutamate Carboxypeptidase II (GCPII) . This is a Zn-dependent metalloprotease that plays a significant role in prostate cancer indication and is a potential target for anti-cancer medicines and drug delivery .

Mode of Action

The compound interacts with its target, PSMA, by binding to the catalytic zinc atom within the PSMA binding site . This interaction results in the inhibition of PSMA, which can have therapeutic effects in conditions such as prostate cancer .

Biochemical Pathways

It is known that psma, the target of this compound, catalyzes the conversion of n-acetylaspartylglutamate (naag) to n-acetylaspartate (naa) and glutamate . Therefore, it is plausible that the inhibition of PSMA by 3-(Mercaptomethyl)benzoic acid could affect this pathway.

Pharmacokinetics

A related thiol-based gcpii inhibitor, 2-(3-mercaptopropyl) pentanedioic acid (2-mppa), has been found to be orally accessible in rats

Result of Action

The molecular and cellular effects of 3-(Mercaptomethyl)benzoic acid’s action are likely related to its inhibition of PSMA. By inhibiting PSMA, this compound could potentially slow the progression of prostate cancer . .

Eigenschaften

IUPAC Name |

3-(sulfanylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,11H,5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASCWVQXSKGOWHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Mercaptomethyl)benzoic acid | |

CAS RN |

28162-88-1 | |

| Record name | 3-(sulfanylmethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine;hydrochloride](/img/structure/B2931536.png)

![Tricyclo[3.2.1.0,2,4]octan-6-amine hydrochloride](/img/structure/B2931537.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(m-tolyl)acetamide](/img/no-structure.png)

![5-[(3-Fluorophenyl)methylsulfanyl]-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2931553.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2931555.png)